Cas no 183739-65-3 (3-Formyl-N-methylbenzamide)

3-Formyl-N-methylbenzamide 化学的及び物理的性質
名前と識別子
-
- Benzamide,3-formyl-N-methyl-
- 3-formyl-N-methylbenzamide
- 3-FORMYL-N-METHYL-BENZAMIDE
- Benzamide, 3-formyl-N-methyl- (9CI)
- Z1068186274
- 183739-65-3
- A934915
- RUAHSNUDSPSSSD-UHFFFAOYSA-N
- EN300-1387291
- 3-(methylamino-carbonyl)-benzaldehyde
- SCHEMBL62779
- CS-0374043
- AKOS006228148
- LS-11014
- DTXSID80622027
- MFCD09758971
- 3-Formyl-N-methylbenzamide
-
- MDL: MFCD09758971
- インチ: InChI=1S/C9H9NO2/c1-10-9(12)8-4-2-3-7(5-8)6-11/h2-6H,1H3,(H,10,12)
- InChIKey: RUAHSNUDSPSSSD-UHFFFAOYSA-N
- ほほえんだ: CNC(C1=CC=CC(C=O)=C1)=O
計算された属性
- せいみつぶんしりょう: 163.06337
- どういたいしつりょう: 163.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 179
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 46.2Ų
じっけんとくせい
- PSA: 46.17
3-Formyl-N-methylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | F965230-500mg |
3-Formyl-N-methylbenzamide |
183739-65-3 | 500mg |
$259.00 | 2023-05-18 | ||
TRC | F965230-1g |
3-Formyl-N-methylbenzamide |
183739-65-3 | 1g |
$ 335.00 | 2022-06-04 | ||
TRC | F965230-1000mg |
3-Formyl-N-methylbenzamide |
183739-65-3 | 1g |
$408.00 | 2023-05-18 | ||
Enamine | EN300-1387291-2.5g |
3-formyl-N-methylbenzamide |
183739-65-3 | 95% | 2.5g |
$920.0 | 2023-06-06 | |
Enamine | EN300-1387291-0.25g |
3-formyl-N-methylbenzamide |
183739-65-3 | 95% | 0.25g |
$302.0 | 2023-06-06 | |
A2B Chem LLC | AF05755-100mg |
3-Formyl-n-methylbenzamide |
183739-65-3 | 95% | 100mg |
$259.00 | 2024-01-02 | |
A2B Chem LLC | AF05755-1g |
3-Formyl-n-methylbenzamide |
183739-65-3 | 97% | 1g |
$282.00 | 2024-04-20 | |
abcr | AB529194-1g |
3-Formyl-N-methylbenzamide; . |
183739-65-3 | 1g |
€477.00 | 2024-08-02 | ||
1PlusChem | 1P00AUUZ-100mg |
Benzamide, 3-formyl-N-methyl- (9CI) |
183739-65-3 | 95% | 100mg |
$315.00 | 2024-06-18 | |
1PlusChem | 1P00AUUZ-250mg |
Benzamide, 3-formyl-N-methyl- (9CI) |
183739-65-3 | 97% | 250mg |
$128.00 | 2025-02-25 |
3-Formyl-N-methylbenzamide 関連文献
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
8. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
3-Formyl-N-methylbenzamideに関する追加情報
Recent Advances in the Study of 3-Formyl-N-methylbenzamide (CAS: 183739-65-3) in Chemical Biology and Pharmaceutical Research
3-Formyl-N-methylbenzamide (CAS: 183739-65-3) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This molecule, characterized by its formyl and N-methylamide functional groups, has shown promising potential in various applications, including drug discovery, enzyme inhibition, and as a building block in organic synthesis. Recent studies have explored its reactivity, biological activity, and potential therapeutic applications, making it a focal point for researchers in the field.
One of the key areas of investigation has been the role of 3-Formyl-N-methylbenzamide in the synthesis of novel heterocyclic compounds. Researchers have utilized its formyl group as a reactive site for condensation reactions, leading to the formation of imines and other derivatives with potential pharmacological activities. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 3-Formyl-N-methylbenzamide as a precursor in the synthesis of quinazoline derivatives, which exhibited potent inhibitory effects against tyrosine kinases involved in cancer progression.
In addition to its synthetic utility, 3-Formyl-N-methylbenzamide has been investigated for its direct biological effects. Recent in vitro studies have revealed its ability to modulate specific enzymatic pathways, particularly those involving proteases and oxidoreductases. A study conducted by a team at the University of Cambridge highlighted its inhibitory activity against cathepsin B, a protease implicated in tumor metastasis and inflammatory diseases. These findings suggest that 3-Formyl-N-methylbenzamide could serve as a lead compound for the development of new therapeutic agents targeting these pathways.
The pharmacokinetic properties of 3-Formyl-N-methylbenzamide have also been a subject of recent research. Studies have focused on its absorption, distribution, metabolism, and excretion (ADME) profiles to assess its suitability as a drug candidate. Preliminary data indicate that the compound exhibits moderate bioavailability and stability under physiological conditions, though further optimization may be required to enhance its therapeutic efficacy. Researchers are currently exploring structural modifications to improve its pharmacokinetic and pharmacodynamic properties.
Another notable application of 3-Formyl-N-methylbenzamide is in the field of chemical proteomics. Its reactive formyl group allows for selective labeling of proteins, enabling researchers to study protein-ligand interactions and identify novel drug targets. A recent publication in Nature Chemical Biology detailed the use of 3-Formyl-N-methylbenzamide-based probes to map the interactome of a specific class of enzymes, providing valuable insights into their functional roles in disease mechanisms.
Despite these advancements, challenges remain in the development and application of 3-Formyl-N-methylbenzamide. Issues such as selectivity, toxicity, and scalability of synthesis need to be addressed to fully realize its potential. Collaborative efforts between academic institutions and pharmaceutical companies are underway to overcome these hurdles and translate the findings into clinical applications.
In conclusion, 3-Formyl-N-methylbenzamide (CAS: 183739-65-3) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its unique chemical properties and biological activities make it a valuable tool for drug discovery and development. Ongoing studies continue to uncover new applications and mechanisms of action, positioning this molecule as a key player in future therapeutic innovations.
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